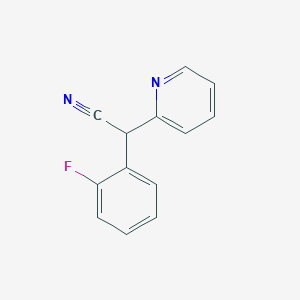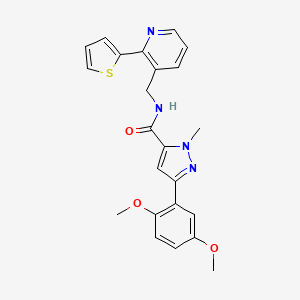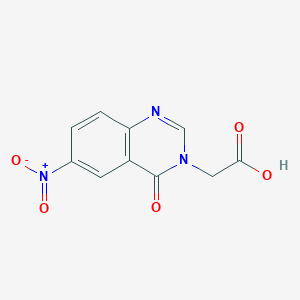
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound that features a unique combination of fluorophenyl, thiazolyl, phenyl, pyrazolyl, and benzamide groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Thiazole Ring: Starting with a 2-fluorophenyl thiourea and an α-haloketone to form the thiazole ring.
Coupling Reactions: The thiazole derivative is then coupled with a phenylboronic acid using a palladium-catalyzed Suzuki coupling reaction.
Formation of the Pyrazole Ring: The intermediate product is then reacted with hydrazine to form the pyrazole ring.
Amidation: Finally, the compound undergoes an amidation reaction with 3-(1H-pyrazol-1-yl)benzoic acid to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and thiazole rings.
Reduction: Reduction reactions can occur at the benzamide group, converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl and thiazole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products:
Oxidation: Products include oxidized derivatives of the pyrazole and thiazole rings.
Reduction: Products include amine derivatives of the benzamide group.
Substitution: Substituted derivatives of the fluorophenyl and thiazole rings.
科学的研究の応用
N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Chemical Biology: Used as a probe to study biological processes and molecular interactions.
Materials Science: Its unique electronic properties make it a candidate for use in organic electronic devices.
Pharmacology: Studied for its potential effects on various biological pathways and its ability to modulate enzyme activity.
作用機序
The mechanism of action of N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide involves its interaction with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby modulating their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
- N-(2-(2-(2-chlorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
- N-(2-(2-(2-bromophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
- N-(2-(2-(2-methylphenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide
Comparison:
- Uniqueness: The presence of the fluorophenyl group in N-(2-(2-(2-fluorophenyl)thiazol-4-yl)phenyl)-3-(1H-pyrazol-1-yl)benzamide imparts unique electronic properties that can influence its reactivity and interaction with biological targets.
- Reactivity: The fluorine atom can participate in hydrogen bonding and other interactions, potentially enhancing the compound’s binding affinity and specificity compared to its chloro, bromo, and methyl analogs.
特性
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-1,3-thiazol-4-yl]phenyl]-3-pyrazol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17FN4OS/c26-21-11-3-1-9-19(21)25-29-23(16-32-25)20-10-2-4-12-22(20)28-24(31)17-7-5-8-18(15-17)30-14-6-13-27-30/h1-16H,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBZUQMIDKNCBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)C3=CC=CC=C3F)NC(=O)C4=CC(=CC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2802491.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2802493.png)


![(2E)-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2802499.png)

![1-[(2-Chloro-4-fluorophenyl)methoxy]-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2802501.png)


![3-(2-chlorophenyl)-5-methyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)isoxazole-4-carboxamide](/img/structure/B2802506.png)


![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-2-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2802512.png)

